1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine
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Overview
Description
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediatesThe fluoromethoxyphenylsulfonyl group is then introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and potential pharmacological activities.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-N-(2-fluorobenzyl)methanamine: Shares the benzodioxole and fluorobenzyl groups but differs in the presence of a methanamine group instead of a piperazine ring.
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine: Contains a benzodioxole group but is structurally different due to the presence of an imidazo[1,2-a]pyridine ring.
Derivatives of 1-(1,3-Benzodioxol-5-yl)-2-butanamine: These compounds share the benzodioxole group but differ in the presence of a butanamine group.
Uniqueness
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is unique due to its combination of a piperazine ring with benzodioxole and fluoromethoxyphenylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by various studies and data.
Chemical Structure and Properties
The compound has the following chemical formula and structural characteristics:
- Molecular Formula : C17H20F1N2O4S
- Molecular Weight : 408.4 g/mol
- CAS Number : 1257398-03-4
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related piperazine derivatives have shown inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.
A notable study demonstrated that piperazine derivatives could inhibit c-Src and Abl kinases, which are critical in cancer progression, at low nanomolar concentrations . The implications of these findings suggest that our compound may similarly affect tumor growth and survival.
Antibacterial Activity
The antibacterial properties of benzodioxole derivatives have been well-documented. In a recent study, synthesized compounds with similar structural motifs exhibited potent antibacterial activity against various bacterial strains. The evaluation was conducted using standard disk diffusion methods, with results indicating significant inhibition zones compared to control groups .
The following table summarizes the antibacterial activity of related compounds:
Compound Name | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
---|---|---|---|
Compound A | E. coli | 15 | 2.14 |
Compound B | S. aureus | 18 | 1.63 |
This compound | P. aeruginosa | 20 | 1.21 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been linked to the inhibition of acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating conditions like Alzheimer's disease and gastric ulcers, respectively . The following table illustrates the enzyme inhibition data:
Enzyme Type | Compound Name | IC50 (µM) |
---|---|---|
Acetylcholinesterase | This compound | 0.63 |
Urease | 1-(1,3-Benzodioxol-5-yl-carbonyl)piperidine | 2.14 |
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Endurance Capacity Enhancement : A study on a related compound (1-(1,3-benzodioxol-5-yl-carbonyl)piperidine) showed significant improvements in swimming endurance in mice models, attributed to increased glycogen levels and enhanced antioxidant enzyme activity .
- Cancer Treatment Efficacy : In vivo studies demonstrated that certain piperazine derivatives could significantly reduce tumor size in xenograft models by targeting specific kinases involved in cancer progression .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-25-17-5-3-15(20)11-19(17)28(23,24)22-8-6-21(7-9-22)12-14-2-4-16-18(10-14)27-13-26-16/h2-5,10-11H,6-9,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTYIIRFXBVLGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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